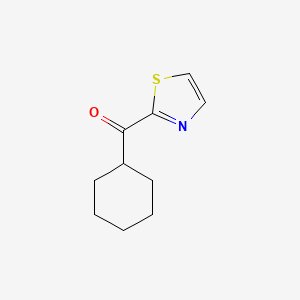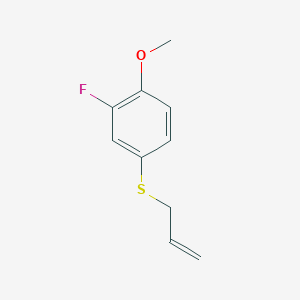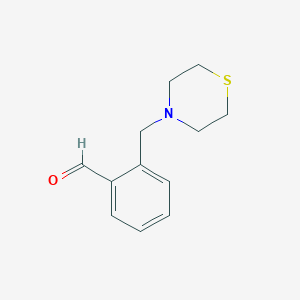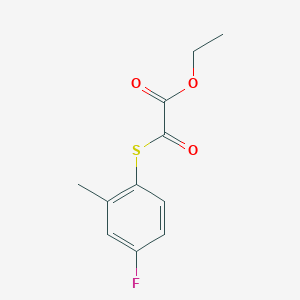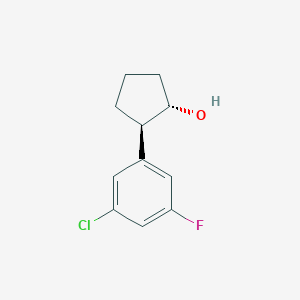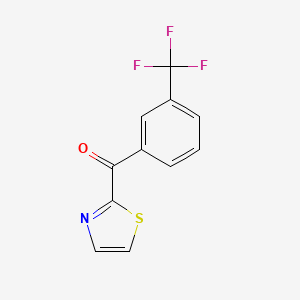
2-(3-Trifluoromethylbenzoyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Trifluoromethylbenzoyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-trifluoromethylbenzoyl group. Thiazoles are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Trifluoromethylbenzoyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-trifluoromethylbenzoyl chloride with thioamides under basic conditions . Another approach involves the use of phosphorus pentasulfide and triethylamine in chloroform to treat N,N-diformylaminomethyl aryl ketones, yielding 5-arylthiazoles .
Industrial Production Methods: Industrial production often employs scalable methods such as the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN), which provides thiazoles in good yields under mild reaction conditions . This method is favored for its functional group tolerance and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Trifluoromethylbenzoyl)thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring itself.
Substitution: Electrophilic and nucleophilic substitutions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.
Major Products:
Scientific Research Applications
2-(3-Trifluoromethylbenzoyl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Trifluoromethylbenzoyl)thiazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 2-(4-Trifluoromethylbenzoyl)thiazole
- 2-(3-Trifluoromethylphenyl)thiazole
- 2-(3-Trifluoromethylbenzyl)thiazole
Comparison: Compared to its analogs, 2-(3-Trifluoromethylbenzoyl)thiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity . The trifluoromethyl group at the meta position enhances its metabolic stability and lipophilicity, making it more effective in certain applications .
Properties
IUPAC Name |
1,3-thiazol-2-yl-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-2-7(6-8)9(16)10-15-4-5-17-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOWVCREJWFKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
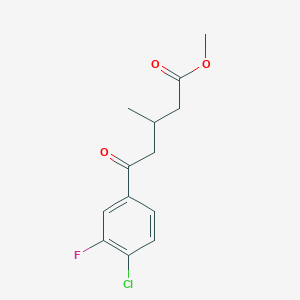
![4-[2-Chloro-4-(trifluoromethyl)-phenoxy]butanenitrile](/img/structure/B7995142.png)
![1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995146.png)
![2-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde](/img/structure/B7995149.png)

